molecular formula C10H19NOS B13344589 N-(3-Isopropoxycyclobutyl)thietan-3-amine

N-(3-Isopropoxycyclobutyl)thietan-3-amine

Cat. No.: B13344589
M. Wt: 201.33 g/mol
InChI Key: RUAOWUGMMFKMGQ-UHFFFAOYSA-N
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Description

N-(3-Isopropoxycyclobutyl)thietan-3-amine is a chemical compound that features a cyclobutyl ring substituted with an isopropoxy group and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isopropoxycyclobutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a cyclobutyl halide with an isopropoxy group, followed by the introduction of the thietan-3-amine moiety. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isopropoxycyclobutyl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan-3-amine moiety to a more reduced form.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-Isopropoxycyclobutyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Isopropoxycyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog without the isopropoxycyclobutyl group.

    Cyclobutylamines: Compounds with a cyclobutyl ring and various amine substituents.

    Isopropoxy derivatives: Compounds with an isopropoxy group attached to different core structures.

Uniqueness

N-(3-Isopropoxycyclobutyl)thietan-3-amine is unique due to the combination of the cyclobutyl ring, isopropoxy group, and thietan-3-amine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

N-(3-propan-2-yloxycyclobutyl)thietan-3-amine

InChI

InChI=1S/C10H19NOS/c1-7(2)12-10-3-8(4-10)11-9-5-13-6-9/h7-11H,3-6H2,1-2H3

InChI Key

RUAOWUGMMFKMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC(C1)NC2CSC2

Origin of Product

United States

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